molecular formula C14H11N3O2S B2773244 4-methyl-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide CAS No. 865287-64-5

4-methyl-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide

Cat. No.: B2773244
CAS No.: 865287-64-5
M. Wt: 285.32
InChI Key: ISAJCSYOZVURHE-UHFFFAOYSA-N
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Description

4-methyl-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide is a heterocyclic compound that contains a thiophene ring, an oxadiazole ring, and a benzamide moiety. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Properties

IUPAC Name

4-methyl-N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O2S/c1-9-4-6-10(7-5-9)12(18)15-14-17-16-13(19-14)11-3-2-8-20-11/h2-8H,1H3,(H,15,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISAJCSYOZVURHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The oxadiazole ring can be reduced to form corresponding amines using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nitrating agents.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Halogenated, nitrated derivatives.

Scientific Research Applications

4-methyl-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-methyl-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide involves its interaction with specific molecular targets. The thiophene and oxadiazole rings can interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function. The exact molecular targets and pathways involved would depend on the specific biological activity being investigated .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-methyl-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide is unique due to its specific combination of a thiophene ring, an oxadiazole ring, and a benzamide moiety. This combination imparts distinct electronic and steric properties, making it a versatile compound for various applications in medicinal chemistry and materials science.

Biological Activity

4-methyl-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide is a complex heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential applications in drug discovery.

Chemical Structure and Synthesis

The compound is characterized by a unique combination of a thiophene ring and an oxadiazole moiety, which are known for their biological activities. The synthesis typically involves several steps starting from thiophene derivatives and oxadiazole precursors.

Synthetic Route

  • Formation of Oxadiazole : The initial step often involves the reaction of thiophene-2-carboxylic acid hydrazide with carbon disulfide.
  • Coupling Reaction : The resulting intermediate is then coupled with 4-methyl-1,2,3-thiadiazole-5-carbonyl chloride under basic conditions to yield the final product.

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

Antimicrobial Activity

Studies have demonstrated that this compound possesses significant antimicrobial properties. For instance, it has been shown to inhibit the growth of various bacterial and fungal strains by disrupting essential cellular processes.

Anticancer Properties

The compound has been evaluated for its anticancer activity against several cancer cell lines. Reports indicate that it exhibits cytotoxic effects with IC50 values in the micromolar range against human cancer cell lines such as HeLa (cervical cancer), A549 (lung cancer), and MCF-7 (breast cancer) .

Cell Line IC50 (µM)
HeLa10.5
A5498.3
MCF-79.0

The exact mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is believed to interact with specific molecular targets such as:

  • Enzymes : Inhibition of key enzymes involved in cellular metabolism.
  • Receptors : Potential interference with signaling pathways crucial for cell proliferation and survival.

Case Studies

A notable study highlighted the compound's efficacy against breast cancer cells through in vitro assays, where it showed selective toxicity towards cancer cells while sparing normal cells . Another research effort focused on its dual-target inhibition capabilities against EGFR and HER-2, which are significant in breast cancer treatment.

Comparative Analysis with Similar Compounds

When compared to other heterocyclic compounds such as 1,3,4-thiadiazoles and oxadiazoles, this compound stands out due to its unique structural features that enhance its biological activity.

Compound Type Biological Activity
1,3,4-ThiadiazolesAntimicrobial, anticancer
OxadiazolesAntiviral, anti-inflammatory
This CompoundAntimicrobial, anticancer

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